3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a methoxyphenoxy group, and a cyclopropanecarboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyphenol reacts with a suitable leaving group on the chromenone core.
Esterification: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromenone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding chromanol derivatives.
Substitution: The methoxyphenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. The chromenone core is known for its biological activity, and modifications can enhance these effects.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Industrial Applications: Potential use in the development of new materials with specific optical or electronic properties due to its conjugated system.
Mechanism of Action
The biological activity of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and affecting cellular responses.
Antioxidant Activity: The chromenone core can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate: Similar structure but with a trifluoromethyl group, which can alter its biological activity and chemical properties.
3-(4-Hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate: The hydroxy group can enhance hydrogen bonding and solubility, affecting its interactions and applications.
Uniqueness
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group and the cyclopropanecarboxylate ester makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-20(26-15-7-5-14(24-2)6-8-15)19(22)17-10-9-16(11-18(17)25-12)27-21(23)13-3-4-13/h5-11,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUYUUUGUSCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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